molecular formula C10H15N3O B1397250 2-[Benzyl(methyl)amino]acetohydrazide CAS No. 71480-86-9

2-[Benzyl(methyl)amino]acetohydrazide

Cat. No. B1397250
CAS RN: 71480-86-9
M. Wt: 193.25 g/mol
InChI Key: KUSVKIYYOKSUDE-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]acetohydrazide is a chemical compound with the formula C₁₀H₁₅N₃O . It has a molecular weight of 193.25 g/mol.


Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 22 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), and 1 N hydrazine .


Physical And Chemical Properties Analysis

2-[Benzyl(methyl)amino]acetohydrazide has a molecular formula of C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol .

Scientific Research Applications

Synthetic Routes and Biological Activities

Compounds with guanidine moieties, such as 2-aminobenzimidazole and its derivatives, have been extensively studied for their diverse biological activities. These activities include antihistaminic, anthelmintic, and fungicidal properties. The synthesis of 2-guanidinobenzazoles, which are closely related in structure to 2-[Benzyl(methyl)amino]acetohydrazide, involves various modifications and functionalizations, demonstrating the compound's utility as a versatile intermediate in medicinal chemistry. Such compounds have been explored for their cytotoxic effects and their ability to inhibit cell proliferation via mechanisms like angiogenesis and apoptosis (Rosales-Hernández et al., 2022).

Role in Organic Synthesis

Methyl-2-formyl benzoate, a bioactive precursor, demonstrates the significance of similar structures to 2-[Benzyl(methyl)amino]acetohydrazide in the synthesis of compounds with various pharmacological activities. This highlights the role of such compounds as key intermediates in the development of new therapeutic agents, showcasing their importance in the synthesis of antifungal, antihypertensive, anticancer, and other pharmacologically active compounds (Farooq & Ngaini, 2019).

Contribution to Flavor Chemistry

The production and breakdown pathways of branched chain aldehydes in foods underline the significance of related chemical compounds in influencing the flavor profiles of various food products. This research area demonstrates the broader applicability of compounds structurally related to 2-[Benzyl(methyl)amino]acetohydrazide in non-medicinal fields, such as food science and technology (Smit, Engels, & Smit, 2009).

Environmental Impact and Degradation

Studies on the environmental fate, behavior, and potential health effects of parabens, which share functional group similarities with 2-[Benzyl(methyl)amino]acetohydrazide, provide insights into the environmental considerations and impacts of chemical compounds used in consumer products. Understanding the degradation pathways and biodegradability of such compounds is crucial for assessing their environmental footprint and potential health risks (Haman et al., 2015).

Safety and Hazards

2-[Benzyl(methyl)amino]acetohydrazide is classified as an irritant . It’s important to handle this compound with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-[benzyl(methyl)amino]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(8-10(14)12-11)7-9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSVKIYYOKSUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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